Cas no 34052-09-0 (1-(2,3-Dimethoxyphenyl)-1-butanone)

1-(2,3-Dimethoxyphenyl)-1-butanone structure
34052-09-0 structure
Product name:1-(2,3-Dimethoxyphenyl)-1-butanone
CAS No:34052-09-0
MF:C12H16O3
Molecular Weight:208.253643989563
CID:5575934
PubChem ID:19905081

1-(2,3-Dimethoxyphenyl)-1-butanone 化学的及び物理的性質

名前と識別子

    • SCHEMBL6223780
    • 34052-09-0
    • 1-(2,3-DIMETHOXYPHENYL)-1-BUTANONE
    • N14119
    • 1-Butanone, 1-(2,3-dimethoxyphenyl)-
    • 1-(2,3-Dimethoxyphenyl)-1-butanone
    • インチ: 1S/C12H16O3/c1-4-6-10(13)9-7-5-8-11(14-2)12(9)15-3/h5,7-8H,4,6H2,1-3H3
    • InChIKey: QZWOGWBFXYFWJK-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=CC=CC=1C(CCC)=O)OC

計算された属性

  • 精确分子量: 208.109944368g/mol
  • 同位素质量: 208.109944368g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 203
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 35.5Ų

じっけんとくせい

  • 密度みつど: 1.031±0.06 g/cm3(Predicted)
  • Boiling Point: 104 °C(Press: 0.2 Torr)

1-(2,3-Dimethoxyphenyl)-1-butanone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1733762-1g
1-(2,3-Dimethoxyphenyl)butan-1-one
34052-09-0 98%
1g
¥4645.00 2024-05-18

1-(2,3-Dimethoxyphenyl)-1-butanone 関連文献

1-(2,3-Dimethoxyphenyl)-1-butanoneに関する追加情報

Chemical Profile of 1-(2,3-Dimethoxyphenyl)-1-butanone (CAS No. 34052-09-0)

1-(2,3-Dimethoxyphenyl)-1-butanone, identified by its Chemical Abstracts Service (CAS) number 34052-09-0, is a significant organic compound with a molecular structure that combines a dimethoxyphenyl group with a butanone moiety. This unique configuration makes it a compound of interest in various chemical and pharmaceutical applications, particularly in the synthesis of fine chemicals and potential bioactive molecules. The presence of methoxy substituents on the aromatic ring and the ketone functionality at the end of the butyl chain imparts distinct electronic and steric properties, which are exploited in its utility.

The dimethoxyphenyl group, specifically 2,3-dimethoxybenzene, contributes to the compound's solubility characteristics and reactivity patterns. This aromatic ring system is known for its ability to participate in hydrogen bonding interactions and π-π stacking, making it valuable in materials science applications such as liquid crystals or as a component in polymer additives. The methoxy groups enhance the compound's polarity while maintaining sufficient lipophilicity for interaction with biological targets.

The butanone moiety, specifically 1-butanone (methyl propyl ketone), introduces a reactive site that can undergo further functionalization. The ketone group is susceptible to reduction to form secondary alcohols or oxidation to form carboxylic acids, depending on the reaction conditions. This versatility allows 1-(2,3-dimethoxyphenyl)-1-butanone to serve as an intermediate in synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

In recent years, there has been growing interest in aromatic ketones as scaffolds for drug discovery. The combination of an aromatic system with a ketone group provides multiple opportunities for molecular recognition through both hydrophobic interactions and hydrogen bonding. Studies have shown that such compounds can exhibit inhibitory activity against various enzymes and receptors, making them candidates for therapeutic development.

One notable area of research involves the use of 1-(2,3-dimethoxyphenyl)-1-butanone in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. The dimethoxyphenyl group can be designed to mimic natural substrates or allosteric sites on kinases, while the ketone group can serve as a point of attachment for pharmacophores that enhance binding affinity.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 1-(2,3-dimethoxyphenyl)-1-butanone for biological activity. Molecular docking simulations can predict how this molecule might interact with target proteins based on its three-dimensional structure. These predictions are often validated experimentally through high-throughput screening assays or X-ray crystallography.

The pharmaceutical industry has also explored derivatives of 1-(2,3-dimethoxyphenyl)-1-butanone as potential treatments for neurological disorders. The aromatic ring system is known to cross the blood-brain barrier relatively easily, which is essential for central nervous system (CNS) drugs. Additionally, the presence of methoxy groups can modulate metabolic stability and pharmacokinetic properties.

In materials science, 1-(2,3-dimethoxyphenyl)-1-butanone has been investigated as a precursor for liquid crystalline materials. Liquid crystals are used in display technologies due to their ability to align uniformly when an electric field is applied. The structural rigidity provided by the aromatic ring and the flexibility offered by the butanone chain make this compound a promising candidate for tuning liquid crystal properties.

The synthesis of 1-(2,3-dimethoxyphenyl)-1-butanone typically involves Friedel-Crafts alkylation followed by reduction steps. Advanced synthetic methodologies have improved yields and purity levels significantly over traditional approaches. For instance, catalytic hydrogenation using palladium or nickel catalysts can efficiently convert ketones into alcohols under mild conditions.

In conclusion, 1-(2,3-Dimethoxyphenyl)-1-butanone (CAS No. 34052-09-0) is a versatile compound with applications spanning pharmaceuticals to materials science. Its unique structural features make it valuable as an intermediate in drug synthesis and as a component in advanced materials. Ongoing research continues to uncover new potential uses for this molecule, driven by advancements in synthetic chemistry and computational biology.

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